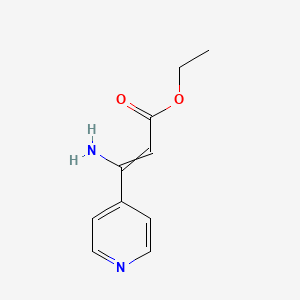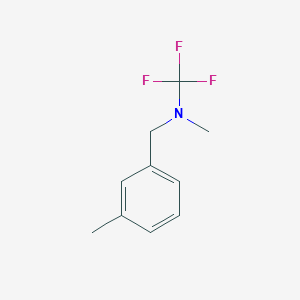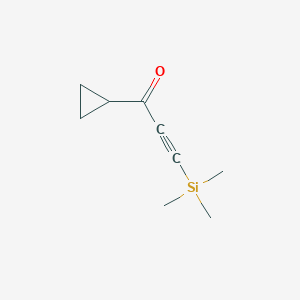![molecular formula C10H13NO6 B13963569 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a tetrahydro-2H-pyran-4-yloxycarbonyl group attached
Métodos De Preparación
The synthesis of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of pyrrolidine-2,5-dione with tetrahydro-2H-pyran-4-yloxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a drug candidate due to its unique structural properties.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yloxy group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also play a role in binding to active sites of enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar compounds include:
4-[(2-Tetrahydropyranyl)oxy]phenol: This compound also features a tetrahydropyranyl group and is used in similar applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydropyranyl group, used in the synthesis of potential inhibitors.
1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound is used in organic synthesis and shares structural similarities.
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core and a tetrahydro-2H-pyran-4-yloxy group, which provides it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO6 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) oxan-4-yl carbonate |
InChI |
InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)17-10(14)16-7-3-5-15-6-4-7/h7H,1-6H2 |
Clave InChI |
QBVZDKBMPNRNCZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


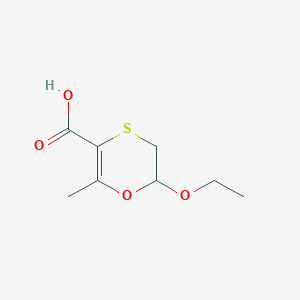
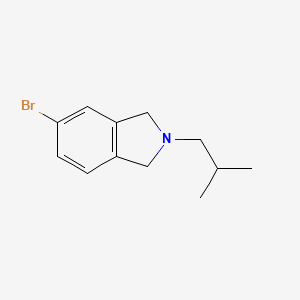
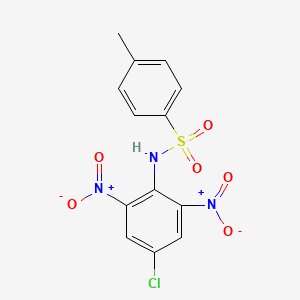
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
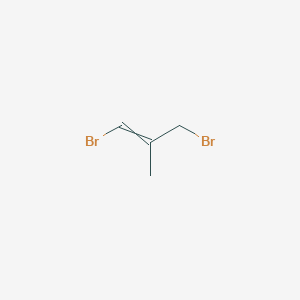

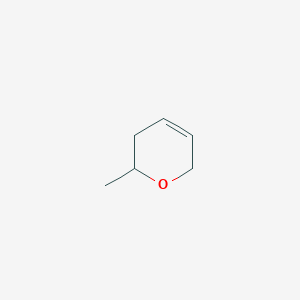
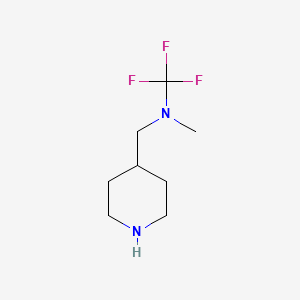
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)


